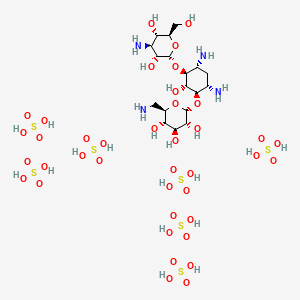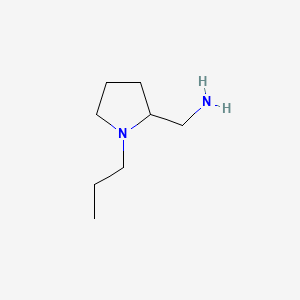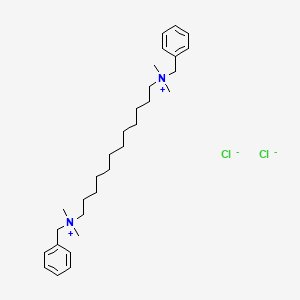
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride is a chemical compound with the molecular formula C11H23ClN4. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Vorbereitungsmethoden
The synthesis of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride typically involves the reaction of nonylamine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with nonylamine under microwave irradiation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazoles and triazole-fused heterocycles .
Wissenschaftliche Forschungsanwendungen
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects. The compound may inhibit specific enzymes or proteins, thereby affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride include other 1,2,4-triazole derivatives such as:
5-Amino-1H-1,2,4-triazole: Known for its antimicrobial and anticancer activities.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of bioactive triazole-fused heterocycles.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with heat-resistant properties
The uniqueness of this compound lies in its specific nonyl substituent, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
85631-73-8 |
|---|---|
Molekularformel |
C11H22N4.ClH C11H23ClN4 |
Molekulargewicht |
246.78 g/mol |
IUPAC-Name |
5-nonyl-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H22N4.ClH/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10;/h2-9H2,1H3,(H3,12,13,14,15);1H |
InChI-Schlüssel |
NMJBSPACYAOHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC(=NN1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)











